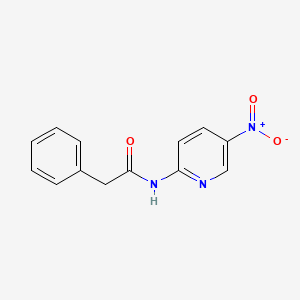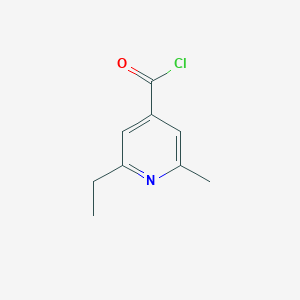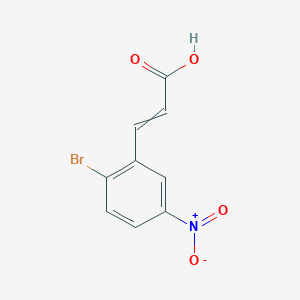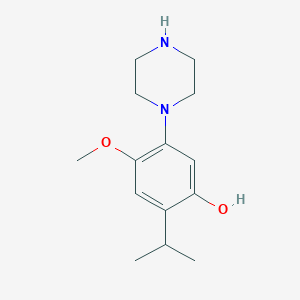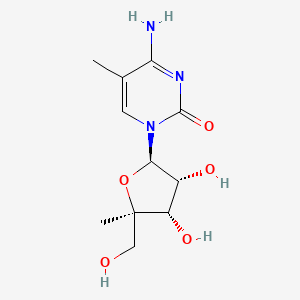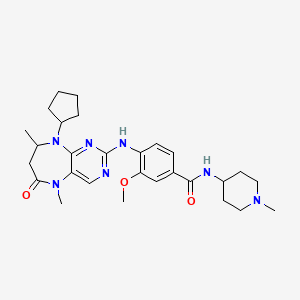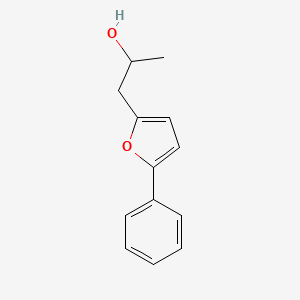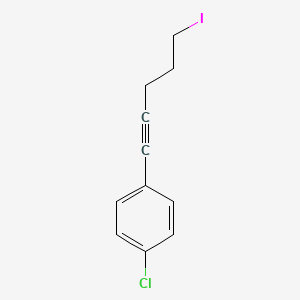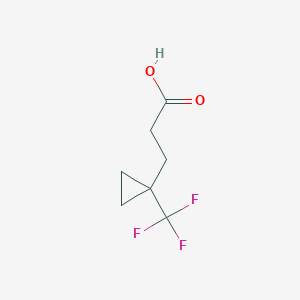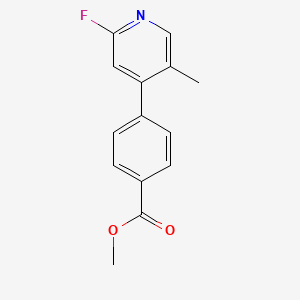
Methyl 4-(2-fluoro-5-methylpyridin-4-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-fluoro-5-methylpyridin-4-yl)benzoate is an organic compound that belongs to the class of benzoic acid esters. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-fluoro-5-methylpyridin-4-yl)benzoate typically involves the esterification of 4-(2-Fluoro-5-methyl-pyridin-4-yl)-benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques such as distillation or crystallization ensures the high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
This compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it might be used to study enzyme interactions or as a ligand in binding studies.
Medicine
Industry
In the industrial sector, it could be used in the manufacture of specialty chemicals or as a precursor in polymer synthesis.
作用机制
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
- 4-(2-Fluoro-5-methyl-pyridin-4-yl)-benzoic acid
- 4-(2-Fluoro-5-methyl-pyridin-4-yl)-benzoic acid ethyl ester
- 4-(2-Fluoro-5-methyl-pyridin-4-yl)-benzoic acid propyl ester
Uniqueness
The presence of the fluorine atom and the specific ester group in Methyl 4-(2-fluoro-5-methylpyridin-4-yl)benzoate might confer unique reactivity and binding properties compared to its analogs. These differences can be crucial in determining its suitability for specific applications.
属性
分子式 |
C14H12FNO2 |
|---|---|
分子量 |
245.25 g/mol |
IUPAC 名称 |
methyl 4-(2-fluoro-5-methylpyridin-4-yl)benzoate |
InChI |
InChI=1S/C14H12FNO2/c1-9-8-16-13(15)7-12(9)10-3-5-11(6-4-10)14(17)18-2/h3-8H,1-2H3 |
InChI 键 |
WRPOLTGPUILKHM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1C2=CC=C(C=C2)C(=O)OC)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
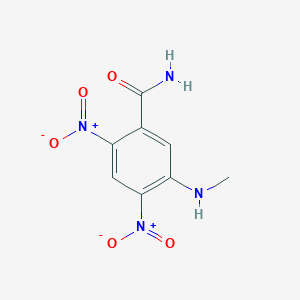
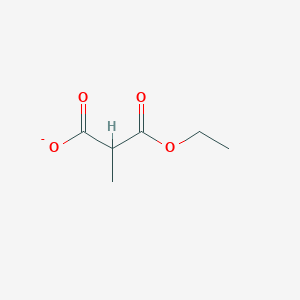
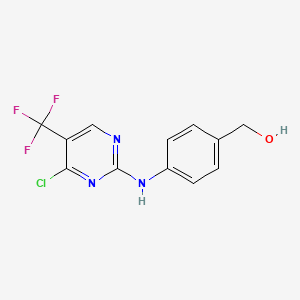
![2-(Benzo[1,3]dioxol-5-yl)-6-chloro-3-hydroxy-4H-chromen-4-one](/img/structure/B8317912.png)
